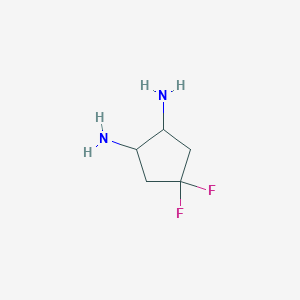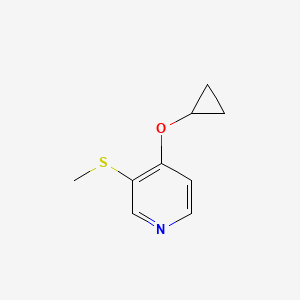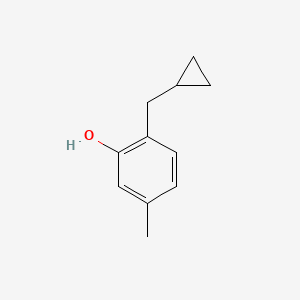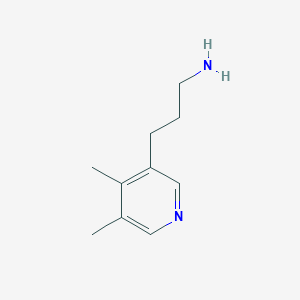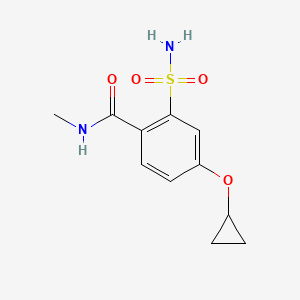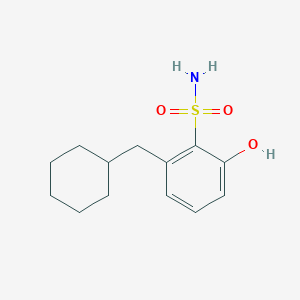
4-(Triethoxysilyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Triethoxysilyl)pyridazine is an organosilicon compound that features a pyridazine ring substituted with a triethoxysilyl group. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for the formation of strong bonds with various substrates, making it useful in the development of advanced materials and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethoxysilyl)pyridazine typically involves the reaction of pyridazine derivatives with triethoxysilane. One common method is the hydrosilylation reaction, where a pyridazine derivative is reacted with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-(Triethoxysilyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted pyridazine derivatives, depending on the reagents used.
科学的研究の応用
4-(Triethoxysilyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to improve their stability and functionality.
Industry: The compound is used in the development of advanced materials, such as coatings, adhesives, and sealants, due to its strong bonding capabilities and resistance to environmental degradation.
作用機序
The mechanism of action of 4-(Triethoxysilyl)pyridazine involves the formation of strong covalent bonds between the triethoxysilyl group and various substrates. This bonding is facilitated by the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense with other silanol groups or react with other functional groups on the substrate. This results in the formation of a stable, cross-linked network that enhances the properties of the material.
類似化合物との比較
Similar Compounds
4-(Trimethoxysilyl)pyridazine: Similar to 4-(Triethoxysilyl)pyridazine but with methoxy groups instead of ethoxy groups.
4-(Triethoxysilyl)pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
4-(Triethoxysilyl)pyrazine: Contains a pyrazine ring instead of a pyridazine ring.
Uniqueness
This compound is unique due to the presence of the triethoxysilyl group, which provides strong bonding capabilities and enhances the stability and functionality of the compound. The pyridazine ring also contributes to the compound’s unique properties, making it a valuable reagent in various applications.
特性
分子式 |
C10H18N2O3Si |
|---|---|
分子量 |
242.35 g/mol |
IUPAC名 |
triethoxy(pyridazin-4-yl)silane |
InChI |
InChI=1S/C10H18N2O3Si/c1-4-13-16(14-5-2,15-6-3)10-7-8-11-12-9-10/h7-9H,4-6H2,1-3H3 |
InChIキー |
CMGVCCAJHMMWGL-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1=CN=NC=C1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


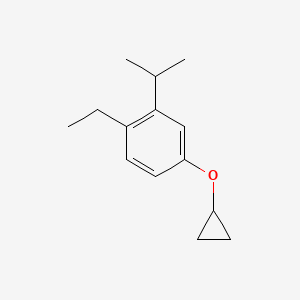
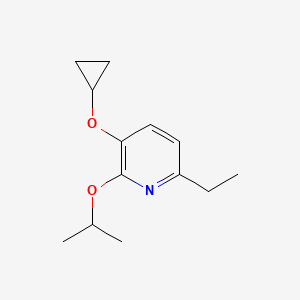
![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)
![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)


